2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid
Beschreibung
This compound is a piperidine-based derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a 3-fluorophenyl substituent at the 4-position of the piperidine ring, and an acetic acid moiety. The Boc group enhances solubility and stability during synthetic processes, while the 3-fluorophenyl group introduces steric and electronic effects that influence biological interactions . The acetic acid functionality enables further derivatization, making it a versatile intermediate in drug discovery, particularly for protease inhibitors or soluble epoxide hydrolase (sEH) modulators .
Eigenschaften
IUPAC Name |
2-[4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-9-7-18(8-10-20,12-15(21)22)13-5-4-6-14(19)11-13/h4-6,11H,7-10,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBPNHJWWQOLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-Butoxycarbonyl Group: The Boc group is introduced to the piperidine ring using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Formation of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction, typically using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of derivatives of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid in anticancer applications. For instance, compounds based on similar scaffolds have been tested against various cancer cell lines, demonstrating significant inhibition rates. In one study, compounds with structural similarities exhibited inhibition values of up to 84% against leukemia cell lines, suggesting that modifications to the piperidine structure can enhance anticancer properties .
Neuropharmacology
The piperidine derivatives are known for their neuropharmacological effects. Research has indicated that compounds with similar structures can act as modulators of neurotransmitter systems, particularly in addressing conditions like depression and anxiety. The presence of the fluorophenyl group may enhance binding affinity to specific receptors, thus providing a basis for further exploration in treating neurological disorders.
Synthesis and Derivative Development
The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid involves several steps, including the protection of amines and the introduction of the fluorophenyl group. This compound serves as a precursor for synthesizing more complex molecules that may exhibit enhanced biological activities or improved pharmacokinetic properties.
Case Study: Derivative Synthesis
In a recent study, researchers synthesized various derivatives of this compound to evaluate their biological activities against a panel of cancer cell lines. The derivatives were tested using protocols established by the National Cancer Institute (NCI), which included single-dose assays across multiple human cancer cell lines . The results indicated that certain modifications significantly improved anticancer efficacy.
Potential in Drug Design
The unique structure of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid allows it to serve as a scaffold for drug design. Its ability to interact with various biological targets makes it an attractive candidate for further investigation in drug development programs.
Structure-Activity Relationship (SAR) Studies
Ongoing SAR studies aim to elucidate how changes in the molecular structure affect biological activity. By systematically modifying different parts of the molecule, researchers hope to identify optimal configurations that maximize therapeutic effects while minimizing side effects.
Wirkmechanismus
The mechanism of action of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic yields, and physicochemical properties.
Substituent Variations on the Aromatic Ring
Table 1: Key Analogs with Aromatic Substituent Modifications
Key Observations :
- Electron-withdrawing groups (e.g., CN in 9b) improve reaction yields (65%) compared to bulky Boc (39%) or acetyl (45%) groups .
- Fluorine vs. Trifluoromethyl : The 3-fluorophenyl group in the target compound likely offers moderate lipophilicity, while the 4-CF₃ analog () exhibits higher metabolic stability due to the strong electron-withdrawing CF₃ group .
Modifications on the Piperidine Ring and Acetic Acid Moiety
Table 2: Analogs with Piperidine/Acetic Acid Modifications
Biologische Aktivität
2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid, with the CAS number 644982-65-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C18H24FNO4
- Molecular Weight : 337.39 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a 3-fluorophenyl moiety, which may influence its biological activity.
Biological Activity
The biological activity of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid has been explored in various studies, particularly focusing on its role as a pharmacological agent.
Pharmacological Effects
- Antitumor Activity : Recent studies have indicated that compounds with similar structures exhibit antiproliferative effects in cancer cell lines. For instance, analogs of this compound have shown increased activity against breast cancer cell lines, suggesting that it may possess anticancer properties .
- RBP4 Antagonism : The compound's structural features suggest potential interactions with retinol-binding protein 4 (RBP4), which is implicated in metabolic disorders and visual cycle modulation. Compounds targeting RBP4 have demonstrated the ability to reduce circulating plasma levels significantly, thereby impacting related biological pathways .
- Neuropharmacological Potential : Given the piperidine structure, there is a possibility of neuropharmacological effects, similar to other piperidine derivatives known for their activity on neurotransmitter systems .
Case Studies and Research Findings
Research has focused on the structure-activity relationship (SAR) of related compounds to elucidate the mechanisms by which they exert their biological effects. Here are some key findings:
Q & A
Basic: How can researchers optimize the synthesis yield of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid?
Answer:
Synthesis optimization involves multi-step reactions with precise control of:
- Temperature : Maintain 0–5°C during Boc protection to minimize side reactions (e.g., tert-butoxycarbonyl group hydrolysis) .
- Solvent selection : Use polar aprotic solvents (e.g., DCM or THF) for intermediates to enhance solubility and reaction efficiency .
- Catalysts : Employ coupling agents like HATU or DCC for amide bond formation, ensuring >90% conversion efficiency .
Post-synthesis, purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the compound with ≥95% purity .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : Use H and C NMR to verify the tert-butoxycarbonyl group (δ ~1.4 ppm for tert-butyl protons) and 3-fluorophenyl aromatic signals (δ ~7.0–7.5 ppm) .
- HPLC : Perform reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>98%) and detect trace impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z: ~349.16 for [M+H]) .
Advanced: How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic or basic conditions?
Answer:
The Boc group provides steric protection to the piperidine nitrogen but is labile under:
- Acidic conditions : Cleaved with TFA (20% in DCM) at 25°C, releasing CO and forming the free amine .
- Basic conditions : Stable in mild bases (pH <10) but degrades in strong bases (e.g., NaOH), leading to piperidine ring deprotection .
Methodological note : Monitor Boc stability via TLC (Rf shift) or F NMR to track fluorine retention during reactions .
Advanced: What strategies mitigate reactivity conflicts between the 3-fluorophenyl group and acetic acid moiety during functionalization?
Answer:
- Protection of the acetic acid : Convert to methyl ester (using MeOH/H) before introducing electrophilic reagents to the fluorophenyl ring .
- Regioselective coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to modify the fluorophenyl ring while preserving the acetic acid group .
- pH control : Maintain neutral conditions (pH 6–8) to prevent acid-catalyzed side reactions (e.g., ester hydrolysis) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
Yield discrepancies often arise from:
- Impurity profiles : Compare HPLC traces from different protocols; optimize column conditions (e.g., ion-pair reagents) to separate co-eluting byproducts .
- Reagent purity : Use freshly distilled DCM to avoid moisture-induced Boc deprotection, which reduces yields by ~15% .
- Scaling effects : Pilot small-scale reactions (<1 mmol) before scaling up; microfluidic reactors improve mixing efficiency for higher yields .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) via the fluorophenyl and acetic acid motifs .
- DFT calculations : Assess electronic effects of the fluorine substituent on piperidine ring conformation (B3LYP/6-31G* basis set) .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability in lipid bilayers, critical for blood-brain barrier penetration studies .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., TFA) .
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How does the fluorophenyl substituent affect the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : The 3-fluorophenyl group increases logP by ~1.2 units, enhancing membrane permeability (measured via PAMPA assay) .
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation; assess using liver microsome assays (e.g., t >60 min in human microsomes) .
- Solubility : The acetic acid moiety improves aqueous solubility (≥2 mg/mL at pH 7.4), critical for in vivo studies .
Basic: What are the best practices for long-term storage of this compound?
Answer:
- Temperature : Store at –20°C in airtight, amber vials to prevent light-induced degradation .
- Desiccant : Include silica gel packs to avoid hydrolysis of the Boc group .
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) for biological assays; avoid freeze-thaw cycles .
Advanced: How can researchers validate the compound’s stability in biological assay buffers?
Answer:
- Incubation studies : Incubate in PBS (pH 7.4) at 37°C for 24h; analyze via LC-MS to detect degradation products (<5% degradation acceptable) .
- Fluorine NMR : Track F signal integrity to confirm fluorophenyl group stability under assay conditions .
- Circular Dichroism (CD) : Monitor conformational changes in phosphate buffers to ensure target binding efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
